methyl (2R)-3-cyclobutyl-2-hydroxypropanoate
Description
Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate is an organic compound with a unique structure that includes a cyclobutyl ring and a hydroxypropanoate ester
Properties
Molecular Formula |
C8H14O3 |
|---|---|
Molecular Weight |
158.19 g/mol |
IUPAC Name |
methyl (2R)-3-cyclobutyl-2-hydroxypropanoate |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)7(9)5-6-3-2-4-6/h6-7,9H,2-5H2,1H3/t7-/m1/s1 |
InChI Key |
WYYFNIYZHQBFLB-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CC1CCC1)O |
Canonical SMILES |
COC(=O)C(CC1CCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-3-cyclobutyl-2-hydroxypropanoate typically involves the esterification of (2R)-3-cyclobutyl-2-hydroxypropanoic acid with methanol. This reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor systems can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Methyl (2R)-3-cyclobutyl-2-oxopropanoate.
Reduction: (2R)-3-cyclobutyl-2-hydroxypropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2R)-3-cyclobutyl-2-hydroxypropanoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-3-cyclopentyl-2-hydroxypropanoate: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
Methyl (2R)-3-cyclohexyl-2-hydroxypropanoate: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate is unique due to its cyclobutyl ring, which imparts distinct steric effects and reactivity compared to its cyclopentyl and cyclohexyl analogs.
Biological Activity
Methyl (2R)-3-cyclobutyl-2-hydroxypropanoate is an organic compound notable for its unique structural features, including a cyclobutyl group attached to a hydroxypropanoate moiety. This compound has garnered attention in various fields, particularly in pharmaceuticals and organic synthesis, due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications and interactions with biological systems.
- Molecular Formula : CHO
- Molecular Weight : Approximately 158.19 g/mol
- Chirality : The (2R) configuration indicates a specific spatial arrangement around the chiral center, influencing its biological interactions.
Interaction with Biological Targets
Preliminary studies suggest that this compound may interact with various enzymes and receptors involved in metabolic pathways. These interactions are critical for understanding the compound's potential therapeutic roles. Research indicates that it could act as a building block for drug synthesis or as an active pharmaceutical ingredient due to its biological activity.
Enzyme Inhibition Studies
In vitro assays have been conducted to evaluate the compound's inhibitory effects on specific enzymes. For instance, studies similar to those conducted on other hydroxypropanoate derivatives have shown potential inhibitory activity against deiodinases, which are important for thyroid hormone metabolism .
Synthesis and Characterization
The synthesis of this compound can be achieved through various methods, including aldol reactions and metal-dependent catalysis. Research has shown that the compound can be synthesized with high yields and enantiomeric excesses, making it a valuable chiral building block in organic synthesis .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with structurally similar compounds reveals significant differences in biological activity. The following table summarizes these comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl (2R)-3-cyclopropyl-2-hydroxypropanoate | CHO | Contains a cyclopropyl group instead of cyclobutyl |
| Methyl (R)-3-cyclohexyl-2-hydroxypropanoate | CHO | Features a cyclohexyl group, affecting sterics |
| Methyl (S)-3-methyl-2-hydroxypropanoate | CHO | Simpler structure lacking the cyclic component |
These compounds illustrate how variations in ring size and substitution patterns influence their chemical behavior and biological activity.
Potential Applications
Given its structural properties and preliminary findings on biological activity, this compound holds promise for applications in:
- Pharmaceuticals : As a building block in drug development targeting metabolic pathways.
- Agricultural Chemicals : Potential use as an active ingredient due to its biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
